Cas no 133155-90-5 (Cyclo[(aS,2S)-a-amino-h-oxo-2-oxiraneoctanoyl-L-phenylalanyl-L-phenylalanyl-D-prolyl])

Cyclo[(aS,2S)-a-amino-h-oxo-2-oxiraneoctanoyl-L-phenylalanyl-L-phenylalanyl-D-prolyl] structure
133155-90-5 structure
Product Name:Cyclo[(aS,2S)-a-amino-h-oxo-2-oxiraneoctanoyl-L-phenylalanyl-L-phenylalanyl-D-prolyl]
CAS-nummer:133155-90-5
MF:C33H40N4O6
MW:588.693908691406
CID:180230
PubChem ID:3036878
Update Time:2025-04-19

Cyclo[(aS,2S)-a-amino-h-oxo-2-oxiraneoctanoyl-L-phenylalanyl-L-phenylalanyl-D-prolyl] Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclo[(aS,2S)-a-amino-h-oxo-2-oxiraneoctanoyl-L-phenylalanyl-L-phenylalanyl-D-prolyl]
    • (3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
    • trapoxin B
    • (2S,5S,8S,10aR)-2,5-dibenzyl-8-{2-[(2S)-oxiran-2-yl]-2-oxoethyl}decahydropyrrolo[1,2-g][1,4,7]triazacyclododecine-1,4,
    • (3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxo-hexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
    • Cyclo((S)-eta-oxo-L-alpha-aminooxiraneoctanoyl-L-phenylalanyl-L-phenylalanyl-D-2-piperidinecarbonyl)
    • Cyclo((S)-phenylalanyl-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl)
    • RF-1023B
    • Cyclo(Aoe-Phe-Phe-D-Pro-)
    • Cyclo[L-Phe-L-Phe-D-Pro-6-[2-[(S)-oxiranyl]-2-oxoethyl]-L-Nle-]
    • (3aR,6S,9S,12S)-9,12-Dibenzyl-6-[6-oxo-6-[(S)-oxiranyl]hexyl]-1,2,3,3a,8,9-hexahydro-5,8,11,13a-tetraaza-13aH-cyclopentacyclododecene-4,7,10,13(5H,6H,11H,12H)-tetrone
    • (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
    • DTXSID80927983
    • 2,5-Dibenzyl-4,7-dihydroxy-8-[2-(oxiran-2-yl)-2-oxoethyl]-2,5,8,9,10a,11,12,13-octahydropyrrolo[1,2-g][1,4,7]triazacyclododecine-1,10-dione
    • 133155-90-5
    • RF 1023B
    • Inchi: 1S/C33H40N4O6/c38-28(29-21-43-29)17-9-3-8-15-24-30(39)35-25(19-22-11-4-1-5-12-22)31(40)36-26(20-23-13-6-2-7-14-23)33(42)37-18-10-16-27(37)32(41)34-24/h1-2,4-7,11-14,24-27,29H,3,8-10,15-21H2,(H,34,41)(H,35,39)(H,36,40)
    • InChI-sleutel: LLOKIGWPNVSDGJ-UHFFFAOYSA-N
    • LACHT: C1C=CC=CC=1CC1NC(=O)C(CC2C=CC=CC=2)NC(=O)C(CCCCCC(C2CO2)=O)NC(=O)C2CCCN2C1=O

Berekende eigenschappen

  • Exacte massa: 531.23709
  • Monoisotopische massa: 531.23693578g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 7
  • Complexiteit: 941
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 125Ų

Experimentele eigenschappen

  • PSA: 125.18
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.